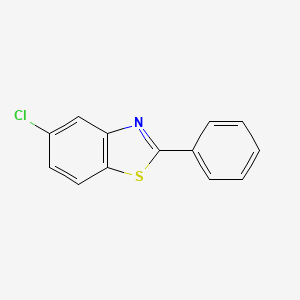

5-Chloro-2-phenyl-1,3-benzothiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDXKPYBJXBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322979 | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-16-9 | |

| Record name | NSC402598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Benzothiazole Nucleus in Contemporary Medicinal Chemistry and Chemical Biology

Historical Context and Evolution of Benzothiazole (B30560) Research

First synthesized by Hoffmann in 1887, the benzothiazole ring system is composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. pcbiochemres.comwikipedia.org This fusion of two distinct ring systems imparts a unique set of physicochemical properties that have been exploited in various scientific and industrial domains, including dyes, rubber vulcanization, and agriculture. pcbiochemres.comtaylorandfrancis.com In the realm of medicinal chemistry, the benzothiazole core is a feature of numerous natural products and synthetic drugs. benthamdirect.comnih.govresearchgate.net

The evolution of benzothiazole research has been marked by the continuous discovery of its diverse pharmacological activities. Early investigations revealed the antimicrobial and antifungal properties of benzothiazole derivatives. jchemrev.comjchemrev.com Over the decades, the spectrum of known biological activities has expanded dramatically to include anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiviral, and neuroprotective effects, among others. nih.govresearchgate.netnih.govmdpi.com This broad range of activities has cemented the status of the benzothiazole nucleus as a versatile pharmacophore in drug discovery. ijper.org

The Distinctive Role of 5-Chloro-2-phenyl-1,3-benzothiazole in Research Paradigms

Among the vast number of benzothiazole derivatives, this compound has emerged as a compound of significant interest in various research paradigms. The introduction of a chloro group at the 5-position and a phenyl group at the 2-position of the benzothiazole scaffold creates a molecule with distinct electronic and steric properties, influencing its biological interactions.

The synthesis of this compound is typically achieved through the condensation of 2-amino-4-chlorobenzenethiol (B107409) with benzaldehyde (B42025). nih.gov The crystal structure of this compound has been elucidated, revealing a dihedral angle of 7.11 (8)° between the benzothiazole ring system and the phenyl ring. nih.govresearchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₈ClNS |

| Molar Mass | 245.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.4057 (9) |

| b (Å) | 5.9100 (7) |

| c (Å) | 25.165 (3) |

| β (°) | 93.402 (3) |

| Volume (ų) | 1099.5 (2) |

| Z | 4 |

| Data sourced from references nih.govresearchgate.net |

Research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain derivatives have been investigated as tyrosinase inhibitors, with potential applications as antimelanogenesis agents. nih.gov Kinetic studies have shown that these compounds can act as competitive inhibitors of mushroom tyrosinase. nih.gov

Research Trajectories and Academic Objectives for this compound

The current research on this compound and its analogs is focused on several key areas, driven by the need for new therapeutic agents with improved efficacy and novel mechanisms of action.

One major research trajectory involves the design and synthesis of novel derivatives with enhanced biological activities. This includes the exploration of different substituents on both the phenyl ring and the benzothiazole nucleus to modulate the compound's properties. For example, the introduction of various functional groups can influence the compound's ability to interact with specific biological targets. The synthesis of derivatives of 2-phenylbenzothiazole (B1203474) has led to the identification of compounds with significant antibacterial and antifungal activities. benthamscience.com

Another significant area of research is the investigation of this compound and its derivatives as potential anticancer agents. The benzothiazole scaffold is a known pharmacophore in oncology, and modifications to create compounds like this compound are being explored to develop new antitumor drugs. nih.govfrontiersin.org Studies have shown that certain 2-phenylbenzothiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. benthamscience.com

Furthermore, there is a growing interest in the development of dual-target inhibitors based on the this compound scaffold. For instance, research has focused on creating dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, with analogs of this compound showing promise. nih.gov

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Research Focus | Key Findings |

| Antimelanogenesis | Inhibition of tyrosinase for cosmetic and therapeutic applications. | Derivatives show competitive inhibition of mushroom tyrosinase and reduce melanin (B1238610) levels in B16 cells. nih.gov |

| Anticancer | Development of novel antitumor agents. | Certain 2-phenylbenzothiazole derivatives exhibit significant cytotoxicity against cancer cell lines. benthamscience.com |

| Antimicrobial | Discovery of new antibacterial and antifungal agents. | Synthesized 2-phenylbenzothiazoles have shown significant antibacterial and antifungal activities. benthamscience.com |

| Pain Management | Development of dual sEH/FAAH inhibitors. | Analogs have been identified as potent dual inhibitors, suggesting a potential new approach to pain treatment. nih.gov |

The academic objectives for the continued study of this compound are multifaceted. They include a deeper understanding of the structure-activity relationships (SAR) to guide the rational design of more potent and selective compounds. Additionally, elucidating the molecular mechanisms of action is a primary goal to understand how these compounds exert their biological effects. The ultimate aim is to translate these fundamental research findings into the development of novel therapeutic agents for a range of diseases.

Methodologies for the Chemical Synthesis of 5 Chloro 2 Phenyl 1,3 Benzothiazole and Its Analogues

Direct Synthesis Approaches for 5-Chloro-2-phenyl-1,3-benzothiazole

Direct synthesis methods provide a straightforward route to this compound, primarily through condensation reactions.

A primary method for synthesizing this compound involves the condensation reaction of 2-amino-4-chlorobenzenethiol (B107409) with benzaldehyde (B42025). nih.gov This reaction is a common and effective way to form the benzothiazole (B30560) ring system. The process typically involves refluxing the two precursors in a suitable solvent, leading to the formation of the desired product. nih.gov

In a typical experimental procedure, 2-amino-4-chlorobenzenethiol and benzaldehyde are reacted in a 1:1 molar ratio. nih.gov The reaction mixture, often with the addition of a catalyst or a dehydrating agent like sodium metabisulfite, is heated under reflux for a couple of hours. nih.gov Upon cooling and addition of water, the product precipitates and can be purified by crystallization, commonly from ethanol (B145695), to yield pure this compound. nih.gov

The efficiency of the synthesis of 2-phenyl-1,3-benzothiazole derivatives can be significantly influenced by the choice of solvent and other reaction conditions. Solvents such as N,N-dimethylformamide (DMF) and ethanol are frequently employed. nih.govmdpi.com

For instance, the synthesis of this compound has been successfully carried out in DMF with a high yield of 91.8%. nih.gov In other studies focusing on the synthesis of 2-phenyl-1,3-benzothiazole, various solvents were screened, and it was found that conducting the reaction under neat (solvent-free) conditions can sometimes provide the highest yield in the shortest time. researchgate.net Ethanol is another commonly used solvent, particularly for the crystallization and purification of the final product. nih.govmdpi.com The use of a Co3O4 nanoflake catalyst in ethanol at room temperature has been shown to produce a good yield of 2-phenyl-1,3-benzothiazole within minutes. researchgate.net

| Solvent | Catalyst/Additive | Temperature | Reaction Time | Yield (%) | Reference |

| N,N-dimethylformamide | Sodium metabisulfite | Reflux | 2 hours | 91.8 | nih.gov |

| Ethanol | Co3O4 Nano-flakes | Room Temperature | 5 minutes | 92 | researchgate.net |

| Neat | Co3O4 Nano-flakes | Room Temperature | 5 minutes | 95 | researchgate.net |

| Ethanol | VOSO4 | Room Temperature | 40-50 minutes | 87-92 | mdpi.com |

| Water | K2S2O8 / K2CO3 | Reflux | 1 hour | 87 | jsynthchem.com |

| Ethanol | H2O2/HCl | Room Temperature | 45-60 minutes | 85-94 | mdpi.com |

| This table presents a selection of optimized reaction conditions for the synthesis of 2-phenylbenzothiazole (B1203474) derivatives. |

Advanced Synthetic Strategies for this compound Analogues

Advanced synthetic methods offer more efficient and versatile routes to a wider range of benzothiazole analogues. These include one-pot multicomponent reactions and the use of various catalytic systems.

One-pot multicomponent reactions are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules in a single step from multiple starting materials. jocpr.comnih.gov This approach has been successfully applied to the synthesis of various 2-substituted benzothiazole derivatives. jocpr.comnih.gov These reactions often involve the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds, sometimes in the presence of a catalyst, to directly form the benzothiazole ring. mdpi.comjocpr.com

A notable example is the one-pot synthesis of 2-aminated benzothiazoles through a chlorination-amination procedure, which provides a mild and high-yielding alternative to traditional thermal methods. nih.gov Another approach involves the reaction of 2-hydrazino-6-nitro benzothiazole with bis-methylthio methylene (B1212753) malononitrile (B47326) and various amines or active methylene compounds in the presence of dimethylformamide and potassium carbonate. jocpr.com Furthermore, catalyst- and additive-free three-component reactions of aromatic amines, aliphatic amines, and elemental sulfur have been developed for the synthesis of 2-substituted benzothiazoles. nih.gov

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |

| 2-Aminothiophenol, Aldehydes | [CholineCl][Imidazole]2 | Solvent-free | Heating | 2-Substituted benzothiazoles | researchgate.net |

| 2-Hydrazino-6-nitro benzothiazole, bis-methylthio methylene malononitrile, Amines/Phenols | K2CO3 | DMF | Reflux | Fused benzothiazolo-1,2,4-triazepines | jocpr.com |

| Aromatic amines, Aliphatic amines, Elemental sulfur | None | DMSO | Not specified | 2-Substituted benzothiazoles | nih.gov |

| 2-Aminobenzothiazole (B30445), Aromatic aldehydes, 1,3-Diketones | Sc(OTf)3 | Solvent-free | Microwave | Benzothiazole-quinazolinones | nih.gov |

| This table showcases various one-pot multicomponent strategies for synthesizing benzothiazole derivatives. |

Catalysis plays a crucial role in modern organic synthesis, and the preparation of benzothiazoles is no exception. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates, improve yields, and promote selectivity.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used in benzothiazole synthesis. Both acidic and basic catalysts have proven effective.

Acidic Catalysis: Brønsted and Lewis acids are commonly used to catalyze the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. organic-chemistry.orgacs.org For example, samarium triflate has been used as a reusable acid catalyst in an aqueous medium for this transformation. organic-chemistry.org Alkyl carbonic acid, generated in situ from CO2 and an alcohol, provides a green and mild catalytic system for the synthesis of benzothiazoles. researchgate.net Other acidic catalysts include fluorophosphoric acid and phosphonium (B103445) acidic ionic liquids. mdpi.comresearchgate.net

Basic Catalysis: While less common for the primary cyclization step, bases are often used in subsequent functionalization reactions of the benzothiazole core. However, some synthetic routes do employ basic conditions. For instance, the use of a base like potassium carbonate is reported in certain multicomponent reactions. jocpr.com Additionally, some catalytic systems for related heterocycles utilize bases like TBAOH. organic-chemistry.org

| Catalyst Type | Catalyst | Reactants | Key Features | Reference |

| Acidic | Samarium Triflate | o-Amino(thio)phenols, Aldehydes | Reusable, mild conditions, aqueous medium | organic-chemistry.org |

| Acidic | Alkyl Carbonic Acid (from CO2) | 2-Aminothiophenol, Aldehydes | Green, mild conditions | researchgate.net |

| Acidic | Fluorophosphoric Acid | 1,2-Phenylenediamine, 2-Aminothiophenol, Aldehydes | Efficient, simple work-up | researchgate.net |

| Acidic | Phosphonium Acidic Ionic Liquid | 2-Aminothiophenol, Aldehydes | High yields, convenient | mdpi.com |

| Basic | Potassium Carbonate | 2-Hydrazino-6-nitro benzothiazole, etc. | Multicomponent reaction facilitator | jocpr.com |

| This table summarizes various homogeneous catalytic systems used in the synthesis of benzothiazoles. |

Chemo- and Regioselective Functionalization of Benzothiazole Ring Systems

The functionalization of the pre-formed benzothiazole ring is a key strategy for creating a diverse range of derivatives. The electron-poor nature of the benzothiazole system generally directs electrophilic substitutions to specific positions. nih.gov

Recent advances have demonstrated that regioselective C-H functionalization can provide access to a variety of substituted benzothiazoles. nih.govacs.org For instance, iridium-catalyzed C-H borylation allows for the introduction of a boryl group at the C5 position, creating a versatile building block for further transformations. nih.govacs.org This method offers a predictable and systematic way to introduce substituents at various positions of the benzothiazole core. nih.govacs.org

Palladium-catalyzed direct arylation has also been employed for the C-H functionalization of benzothiazoles. mdpi.comchemrxiv.org For example, phosphine-free palladium chloride (PdCl₂) can catalyze the C7 arylation of benzothiazoles using bromoarenes as coupling partners. mdpi.com The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the arylation, allowing for targeted modifications of the benzothiazole scaffold. mdpi.com

Derivatization and Diversification Strategies for this compound

Once the this compound core is synthesized, further modifications can be made to introduce diverse functionalities.

The chlorine atom at the C5 position of the benzothiazole ring serves as a handle for various substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine with other functional groups. For instance, the chlorine can be displaced by amines, thiols, or alkoxides to introduce new substituents at the C5 position, leading to a wide range of analogues with potentially different biological activities.

The benzothiazole ring itself is susceptible to both electrophilic and nucleophilic attack, allowing for further diversification. thieme-connect.de Due to the electron-withdrawing nature of the thiazole (B1198619) ring, electrophilic substitution on the benzene (B151609) ring of benzothiazole typically occurs at the C4 and C6 positions. nih.govrsc.org However, the presence of the chloro and phenyl substituents on the this compound molecule will influence the regioselectivity of such reactions.

Nucleophilic attack can occur at the C2 position, which is the most active site in the benzothiazole ring. researchgate.net This reactivity can be exploited to introduce various nucleophiles, leading to the formation of a wide array of 2-substituted derivatives.

Redox Chemistry: Oxidation to Sulfoxides/Sulfones and Reduction Pathways

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis and can exhibit distinct biological activities compared to the parent benzothiazole.

The oxidation of aryl sulfides to sulfoxides can be achieved under mild conditions using reagents such as sodium metaperiodate in an aqueous medium. orgsyn.org This method is generally selective for the formation of sulfoxides, minimizing over-oxidation to the sulfone. For the preparation of the corresponding sulfone, stronger oxidizing agents or harsher reaction conditions are typically required. The resulting benzothiazole sulfones and sulfoxides are reactive species; for instance, they can react with thiols to produce sulfinic and sulfenic acids, respectively. nsf.gov This reactivity can be harnessed for the design of chemical probes and sensors. nsf.gov

The reduction of benzothiazole sulfoxides back to the parent sulfide (B99878) is also a key transformation. A variety of reducing agents can be employed for this purpose. For instance, a method utilizing chlorosulfonium salts, generated in situ from the sulfoxide (B87167) and oxalyl chloride, with a nucleophilic scavenger like 1,3,5-trimethoxybenzene, has been reported for the deoxygenation of sulfoxides under mild conditions. researchgate.net

Table 1: General Methodologies for Redox Chemistry of Benzothiazole Derivatives

| Transformation | Reagent(s) | General Conditions | Product | Reference(s) |

| Sulfide to Sulfoxide | Sodium metaperiodate | Water, ice-bath | Aryl sulfoxide | orgsyn.org |

| Sulfide to Sulfone | Stronger oxidizing agents | Varies | Aryl sulfone | |

| Sulfoxide to Sulfide | Oxalyl chloride, 1,3,5-trimethoxybenzene | CH₂Cl₂ | Aryl sulfide | researchgate.net |

C–H Activation and Functionalization Techniques

Direct C–H activation has become a powerful strategy for the functionalization of heterocyclic compounds, including benzothiazoles, as it avoids the need for pre-functionalized starting materials. For this compound, C–H activation can be directed to either the benzothiazole core or the pendant phenyl ring, offering multiple avenues for structural diversification.

The C2-position of the benzothiazole ring is particularly amenable to functionalization. One approach involves the reaction with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. researchgate.netnih.gov This intermediate can then react with various nucleophiles, such as alcohols and amines, to introduce new substituents at the C2-position. researchgate.netnih.gov

Palladium-catalyzed C-H functionalization is another widely used technique. For instance, the direct arylation of the benzothiazole core can be achieved using aryl halides in the presence of a palladium catalyst. While this is a general strategy, the regioselectivity on a substituted benzothiazole like the 5-chloro derivative would need to be carefully controlled.

Functionalization of the benzene ring of the benzothiazole scaffold has also been reported. For example, methods for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides via a Pd-catalyzed/Cu-assisted C-H functionalization/intramolecular C-S bond formation have been developed. mdpi.com This demonstrates the feasibility of functionalizing the benzene part of the benzothiazole system.

Table 2: Selected C-H Functionalization Techniques for Benzothiazole Derivatives

| Position of Functionalization | Methodology | Reagents/Catalyst | Product Type | Reference(s) |

| C2-Position | Phosphonium salt formation | Triphenylphosphine, Nucleophiles | C2-alkoxy/amino benzothiazoles | researchgate.netnih.gov |

| Benzene Ring | Pd-catalyzed C-H functionalization/C-S bond formation | Pd(OAc)₂, Cu(OAc)₂ | 2-Cyanobenzothiazoles | mdpi.com |

Molecular Hybridization for Novel Scaffold Construction

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop novel compounds with improved affinity, efficacy, and selectivity, or with a dual mode of action. The this compound scaffold is an attractive building block for the design of such hybrid molecules due to its established biological activities. jchemrev.comjddtonline.infonih.gov

Various studies have explored the synthesis of benzothiazole hybrids. For example, benzothiazole moieties have been linked to other heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, as well as to pharmacologically relevant groups such as hydroxamic acids. hilarispublisher.comresearchgate.netmdpi.com The synthesis of these hybrids often involves the functionalization of a pre-formed benzothiazole derivative. For instance, a 2-aminobenzothiazole can be acylated and then subjected to a series of reactions to build the second heterocyclic ring. nih.gov

One specific example involves the synthesis of hybrid molecules where a benzothiazole is cross-linked with hydroxamic acid via an amino acid or aminoalkanoic acid linker. hilarispublisher.com These hybrids were designed as potential histone deacetylase (HDAC) inhibitors. The synthesis started from 2-mercaptobenzothiazole, which was S-alkylated, and then coupled with the linker and finally the hydroxamic acid moiety. hilarispublisher.com Another approach describes the synthesis of new benzothiazole hybrids as potential VEGFR-2 inhibitors by linking the 2-aminobenzothiazole scaffold to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties. semanticscholar.org

The design and synthesis of such hybrid molecules based on the this compound core holds significant promise for the discovery of new therapeutic agents.

Table 3: Examples of Molecular Hybridization Strategies Involving Benzothiazoles

| Hybrid Scaffold | Synthetic Approach | Starting Benzothiazole Derivative | Target Application | Reference(s) |

| Benzothiazole-Hydroxamic Acid | S-alkylation, amide coupling | 2-Mercaptobenzothiazole | HDAC inhibitors | hilarispublisher.com |

| Benzothiazole-Pyrazole | Condensation and cyclization | 2-Hydrazinobenzothiazole | Antimalarial agents | researchgate.net |

| Benzothiazole-Thiazolidinone/Thiadiazole/Uracil | Acylation, cyclization | 2-Aminobenzothiazole derivatives | VEGFR-2 inhibitors | semanticscholar.org |

| Bis-thiazolo derivatives | Acylation, enolization, cyclization | 2-Aminobenzothiazole | Antibacterial agents | mdpi.comnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Phenyl 1,3 Benzothiazole

X-ray Crystallographic Analysis

The molecular structure of 5-Chloro-2-phenyl-1,3-benzothiazole has been elucidated through single-crystal X-ray diffraction studies. These analyses provide precise details about the molecule's three-dimensional arrangement and the interactions that govern its crystal lattice.

Determination of Molecular Conformation and Dihedral Angles

The conformation of this compound is characterized by the relative orientation of its benzothiazole (B30560) and phenyl ring systems. X-ray diffraction data reveals that the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11 (8)°. nih.gov This small angle indicates a nearly coplanar arrangement of the two ring systems. For comparison, a related compound, 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole, exhibits a larger dihedral angle of 15.56 (6)° between its benzothiazole ring and the trimethoxyphenyl group. nih.gov The bond lengths and angles within the this compound molecule are similar to those observed in structurally related benzothiazole compounds. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of this compound are arranged parallel to the c-axis. nih.gov The crystal packing is influenced by weak intermolecular forces. While the primary report does not specify significant π-π stacking interactions for this particular molecule, such interactions are a common feature in the crystal structures of other benzothiazole derivatives and are known to contribute to the stability of their crystal lattices. nih.govresearchgate.net For instance, in the crystal structure of another related compound, intermolecular C—H...N hydrogen bonds and π–π stacking interactions are observed. researchgate.net

Crystallographic Data Collection and Refinement Protocols

The crystallographic data for this compound was collected at a temperature of 273 K. nih.gov The compound crystallizes in the monoclinic space group P21/c. researchgate.net

Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₃H₈ClNS | nih.gov |

| Molecular Weight | 245.71 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.4057 (9) | nih.gov |

| b (Å) | 5.9100 (7) | nih.gov |

| c (Å) | 25.165 (3) | nih.gov |

| β (°) | 93.402 (3) | nih.gov |

| V (ų) | 1099.5 (2) | nih.gov |

| Z | 4 | nih.gov |

| Dx (Mg m⁻³) | 1.484 | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

| µ (mm⁻¹) | 0.50 | nih.gov |

| F(000) | 504 | researchgate.net |

Data collection was performed using a Bruker SMART APEX CCD area-detector diffractometer. nih.gov A total of 6221 reflections were measured, of which 2013 were independent. nih.gov

An absorption correction was applied using a multi-scan method with the SADABS program. nih.gov The data was reduced using the SAINT program. nih.gov

Data Collection and Refinement Details

| Parameter | Value | Reference |

|---|---|---|

| Diffractometer | Bruker SMART APEX CCD | nih.gov |

| Absorption Correction | Multi-scan (SADABS) | nih.gov |

| Tmin | 0.840 | nih.gov |

| Tmax | 0.956 | nih.gov |

| Measured Reflections | 6221 | nih.gov |

| Independent Reflections | 2013 | nih.gov |

| Reflections with I > 2σ(I) | 1706 | nih.gov |

| Rint | 0.023 | nih.gov |

| R[F² > 2σ(F²)] | 0.035 | nih.gov |

| wR(F²) | 0.093 | nih.gov |

| S | 1.04 | nih.gov |

| Parameters | 145 | nih.gov |

| Δρmax (e Å⁻³) | 0.24 | nih.gov |

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97. nih.gov Molecular graphics were generated using SHELXTL. nih.gov During the refinement process, hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, consistent with its structure comprising a phenyl ring and a substituted benzene (B151609) ring. The spectrum of the parent compound, 2-phenylbenzothiazole (B1203474), shows a complex multiplet for the phenyl protons and the four protons of the benzo group. amazonaws.com

For this compound, the protons on the 2-phenyl substituent would likely appear as a multiplet between δ 7.4-8.1 ppm. The three remaining protons on the chlorinated benzothiazole ring system are expected to show distinct signals. Based on the known effects of chloro substitution, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. For the related isomer, 6-Chloro-2-phenylbenzothiazole, the aromatic protons appear in the range of δ 7.35-8.05 ppm. amazonaws.com A similar range would be anticipated for the 5-chloro isomer, with specific shifts influenced by the electronic effects of the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~ 7.40 - 8.10 | Multiplet (m) |

| Benzothiazole H-4 | ~ 7.80 - 8.00 | Doublet (d) |

| Benzothiazole H-6 | ~ 7.30 - 7.50 | Doublet of Doublets (dd) |

| Benzothiazole H-7 | ~ 7.70 - 7.90 | Doublet (d) |

Note: Data are predictive and based on analysis of similar structures. Solvent: CDCl₃.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 9 distinct signals for the 13 carbon atoms are expected due to symmetry in the phenyl group. The spectrum for the parent compound, 2-phenylbenzothiazole, shows signals for the key carbons at δ 167.9 (C2), 154.0 (C7a), and 134.9 (C3a). amazonaws.com

In the 5-chloro derivative, the carbon atoms of the benzothiazole ring will be influenced by the electron-withdrawing chloro substituent. The C2 carbon, being part of the thiazole (B1198619) ring, is expected to appear significantly downfield, likely in the δ 165-170 ppm range. The carbons directly bonded to the chlorine (C5) and nitrogen/sulfur atoms (C3a, C7a) will also show characteristic shifts. The remaining aromatic carbons would appear in the typical region of δ 120-140 ppm. For comparison, the C2 carbon in 6-Chloro-2-phenylbenzothiazole appears at approximately δ 168.0 ppm. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 167.0 - 169.0 |

| Phenyl C (quaternary) | ~ 133.0 - 134.0 |

| Phenyl C-H | ~ 127.0 - 131.0 |

| Benzothiazole C-Cl (C5) | ~ 128.0 - 132.0 |

| Benzothiazole C-H | ~ 121.0 - 127.0 |

| Benzothiazole C (quaternary) | ~ 135.0, ~153.0 |

Note: Data are predictive and based on analysis of similar structures. Solvent: CDCl₃.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. The calculated exact mass for the molecular formula of this compound, C₁₃H₈ClNS, is 245.0066 amu. amazonaws.com

In an MS experiment, this compound would show a prominent molecular ion peak ([M]⁺) at m/z 245. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern peak ([M+2]⁺) would be observed at m/z 247 with roughly one-third the intensity of the molecular ion peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation would likely involve the loss of chlorine or cleavage of the phenyl group.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Mass (m/z) |

| [M]⁺ | C₁₃H₈³⁵ClNS | 245.0066 |

| [M+2]⁺ | C₁₃H₈³⁷ClNS | 247.0037 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be very similar to that of its parent, 2-phenylbenzothiazole.

Key characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. amazonaws.com

C=N stretching (thiazole ring): A strong absorption band around 1580-1610 cm⁻¹.

C=C aromatic ring stretching: Multiple sharp bands in the 1430-1510 cm⁻¹ region. amazonaws.com

C-Cl stretching: A band in the fingerprint region, typically between 700-800 cm⁻¹, indicating the presence of the chloro-substituent on the aromatic ring.

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| C=N stretch | 1580 - 1610 |

| Aromatic C=C stretch | 1430 - 1510 |

| C-Cl stretch | 700 - 800 |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of the elements within a pure compound. The results are compared against the theoretical values calculated from the molecular formula. For this compound, with a molecular formula of C₁₃H₈ClNS and a molecular weight of 245.71 g/mol , the theoretical composition can be precisely calculated. nih.govresearchgate.net Experimental values that closely match these theoretical percentages confirm the elemental integrity of the synthesized compound.

Table 5: Elemental Composition of this compound (C₁₃H₈ClNS)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 13 | 156.13 | 63.54% |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.29% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 14.43% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.70% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 13.05% |

| Total | 245.73 | 100.00% |

Structure Activity Relationship Sar Studies and Mechanistic Investigations for 5 Chloro 2 Phenyl 1,3 Benzothiazole and Analogues

Elucidation of Structure-Activity Relationships in 5-Chloro-2-phenyl-1,3-benzothiazole Analogues

The biological activity of benzothiazole (B30560) derivatives is intricately linked to their chemical structure. Variations in substituent positions and types on both the benzothiazole core and the phenyl ring can lead to significant changes in their pharmacological profiles.

Impact of Positional Substitution on Biological Activity Profiles

The placement of different chemical groups on the benzothiazole scaffold and the phenyl ring at the 2-position plays a critical role in defining the biological activity of these compounds. benthamscience.com Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com

For instance, in a series of benzothiazole derivatives designed as anticancer agents, substitutions at the 2,6-positions of the benzothiazole nucleus resulted in significant cytotoxicity against human cancer cell lines. nih.gov Specifically, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent anticancer activity against several cancer cell lines, with a particularly high efficacy against non-small cell lung cancer. nih.gov

Furthermore, the position of substituents on the phenyl ring also dictates the potency and selectivity of these compounds. Studies on fluorinated 2-aryl benzothiazole derivatives revealed that hydroxyl groups at the third and fourth positions of the phenyl ring resulted in the best anticancer activity against breast cancer cell lines. nih.gov In another example, para-substitutions on the phenyl ring of benzamide-based benzothiazole derivatives were found to be crucial for their inhibitory activity against human glutathione (B108866) S-transferase P1-1, an enzyme implicated in cancer chemotherapy. nih.gov

The following table summarizes the impact of positional substitution on the anticancer activity of selected benzothiazole derivatives.

| Compound | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50) |

| Dichlorophenyl containing chlorobenzothiazole | 2,6-dichloro substitution on the phenyl ring and a chloro group on the benzothiazole ring | Non-small cell lung cancer (HOP-92) | 71.8 nM nih.gov |

| Fluorinated BTA derivative 1 | 5-fluoro on benzothiazole, hydroxyl at 3-position of phenyl ring | Breast adenocarcinoma (MCF-7) | 0.57 µM nih.gov |

| Fluorinated BTA derivative 2 | 5-fluoro on benzothiazole, hydroxyl at 4-position of phenyl ring | Breast adenocarcinoma (MCF-7) | 0.4 µM nih.gov |

Role of the Chloro Substituent at Position 5

The presence of a chloro group at the 5-position of the benzothiazole ring has been shown to be a key determinant of the biological activity in many derivatives. This substitution can enhance the lipophilicity and metabolic stability of the molecule, which are critical for its pharmacokinetic properties.

For example, a series of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives were synthesized and evaluated as tyrosinase inhibitors. nih.gov Among them, two compounds, MHY884 and MHY966, showed potent inhibitory activity against mushroom tyrosinase, with their effectiveness being comparable or even higher than the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. nih.gov

In another study, the compound N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide, which features a chloro substituent, demonstrated significant cytotoxic activity against various cancer cell lines. The chloro and trifluoromethyl groups on the phenyl ring are thought to enhance the compound's ability to interact with biological targets.

The following table highlights the inhibitory activity of 5-chloro-benzothiazole derivatives against tyrosinase.

| Compound | Structure | Tyrosinase Inhibitory Activity |

| MHY884 | 4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol | Potent inhibitor, comparable to kojic acid nih.gov |

| MHY966 | 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol | Potent inhibitor, comparable to kojic acid nih.gov |

Significance of the Phenyl Moiety at Position 2

The phenyl group at the 2-position of the benzothiazole ring is a crucial structural feature that significantly influences the biological activity of these compounds. The planarity between the benzothiazole ring system and the phenyl ring is a notable characteristic of these molecules. nih.gov

The substitution pattern on this phenyl ring can dramatically alter the compound's pharmacological effects. For instance, the introduction of various substituted phenyl groups at the 2-position of 2-phenyl benzothiazole has been a strategy in the design of anticancer agents. nih.gov The nature and position of these substituents can affect the molecule's interaction with biological targets.

Molecular docking studies of pyrazole (B372694) schiff base derivatives containing a benzothiazole moiety have shown that these compounds can occupy the binding sites of enzymes like P. falciparum cystein protease falcipain-2, indicating their potential as antimalarial agents. researchgate.net The phenyl group plays a role in these interactions.

Furthermore, in a study of benzothiazole derivatives as tyrosinase inhibitors, the substitution on the phenyl ring was found to influence the inhibitory activity. bohrium.com The presence of specific groups on the phenyl ring can either enhance or diminish the compound's ability to inhibit the enzyme.

Molecular Mechanisms Underlying the Biological Effects of Benzothiazole Derivatives

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with and modulate various cellular components and pathways. These mechanisms include direct enzyme inhibition and the modulation of key cellular processes like apoptosis and DNA interaction.

Enzyme Inhibition: Targeting Key Biological Pathways (e.g., Tyrosine Kinase, Topoisomerase, Alpha-Glucosidase, Carbonic Anhydrase)

Benzothiazole derivatives have been identified as potent inhibitors of several key enzymes involved in critical biological pathways.

Tyrosine Kinase: Some benzothiazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. semanticscholar.org These compounds are designed to mimic the pharmacophoric characteristics of known VEGFR-2 inhibitors. semanticscholar.org

Topoisomerase: Certain benzothiazole derivatives have shown potent inhibitory activity against human DNA topoisomerase IIα. researchgate.net One such derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was identified as a particularly effective inhibitor with a very low IC50 value of 39 nM. researchgate.net Mechanistic studies suggest that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net

Alpha-Glucosidase: While specific studies on this compound and alpha-glucosidase inhibition are not detailed in the provided results, the broader class of benzothiazole derivatives has been explored for various enzyme inhibitory activities.

Carbonic Anhydrase: Benzothiazole sulfonamides have been synthesized and investigated as inhibitors of human carbonic anhydrase (CA) isoforms. researchgate.netmdpi.com These compounds have shown potent and isoform-selective inhibition of cytosolic CAs (hCA I, II, and VII) and the tumor-associated transmembrane isoform hCA IX, with some derivatives exhibiting subnanomolar inhibitory constants. researchgate.net The development of these inhibitors has been influenced by the structures of clinically used CAIs like ethoxzolamide. researchgate.net

The following table summarizes the enzyme inhibitory activities of selected benzothiazole derivatives.

| Enzyme Target | Derivative Type | Key Findings |

| Tyrosine Kinase (VEGFR-2) | 2-aminobenzothiazole-pyrazoles | Potent inhibitors with anticancer effects. semanticscholar.org |

| Topoisomerase IIα | Benzothiazole tosylated salt (BM3) | IC50 of 39 nM; acts as a DNA minor groove-binding agent. researchgate.net |

| Carbonic Anhydrase (hCA II, VII, IX) | Benzo[d]thiazole-5- and 6-sulfonamides | Subnanomolar/low nanomolar, isoform-selective inhibition. researchgate.net |

Cellular Pathway Modulation: Apoptosis Induction and DNA Interaction

Beyond direct enzyme inhibition, benzothiazole derivatives exert their biological effects by modulating fundamental cellular pathways, primarily through the induction of apoptosis and interaction with DNA.

Apoptosis Induction: Several benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One novel derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway. nih.gov This was evidenced by the upregulation of caspase-3 and cytochrome-c, and the downregulation of PI3K and AKT. nih.gov Another derivative was reported to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. frontiersin.org Furthermore, some benzothiazole compounds trigger apoptosis by activating the p53 pathway and caspases.

DNA Interaction: The interaction of benzothiazole derivatives with DNA is another important mechanism contributing to their biological activity. As mentioned earlier, the topoisomerase inhibitor BM3 was found to be a DNA minor groove-binding agent. researchgate.net Other studies have shown that certain benzothiazole derivatives can bind to the minor groove of DNA. irb.hr The mode of binding, whether as monomers or dimers, can be influenced by the specific substitutions on the benzothiazole and furan (B31954) rings. irb.hr Additionally, some benzothiazole derivatives have been reported to cause DNA damage, leading to cell cycle arrest at the G2/M phase. dntb.gov.ua

Receptor Binding and Signaling Cascade Interventions

The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with specific biological receptors and interfere with cellular signaling cascades. Research into these mechanisms has identified several key targets. For instance, certain benzothiazole derivatives have been designed and synthesized as tyrosinase inhibitors. nih.gov Kinetic studies of potent derivatives like 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol revealed them to be competitive inhibitors of mushroom tyrosinase, effectively reducing melanin (B1238610) levels in B16 cells. nih.gov

In the context of antimicrobial activity, some benzothiazole derivatives have been shown to inhibit essential enzymes in microorganisms. nih.gov For example, compound 3, a benzothiazole derivative, was identified as the most effective inhibitor of E. coli dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis. nih.gov

Computational target prediction analyses have further expanded the known landscape of potential receptor interactions. For one derivative, 4l, cannabinoid receptors and sentrin-specific proteases were identified as putative targets that could contribute to its observed antiproliferative activity. mdpi.com Similarly, other benzothiazole derivatives are predicted to activate the p53 pathway and induce caspase-3 cleavage, key events in the execution of apoptosis. In the realm of cancer research, benzothiazole derivatives have also been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical component in cell proliferation and survival signaling pathways. nih.gov

Advanced Approaches in SAR Derivation

To refine the understanding of how structural modifications impact biological activity, researchers employ advanced computational and analytical techniques. These approaches allow for more systematic and predictive structure-activity relationship (SAR) derivation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in predicting their efficacy as cytotoxic inhibitors and antiproliferative agents. researchgate.netmdpi.com

These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. Descriptors can include parameters related to a molecule's topology, electronic properties, and steric characteristics. researchgate.netmdpi.com For example, a QSAR model for the cytotoxic effects of benzazoles on non-tumor cells utilized BCUT descriptors, which are derived from a matrix representation of the molecule and weighted by properties like polarizability and atomic van der Waals volumes. mdpi.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equations that link these descriptors to biological activity. researchgate.netlaccei.org The predictive power of these models is rigorously tested through internal and external validation methods, such as the leave-one-out cross-validation technique. researchgate.net

Table 1: Examples of QSAR Models for Benzothiazole Derivatives

| Biological Activity Studied | Model Type | Molecular Descriptors Used | Reference |

|---|---|---|---|

| Cytotoxic Inhibition | Multiple Linear Regression (MLR) | qS2, qC3, DM, Pol, logP, MV, SAG, HE, E-HOMO | researchgate.net |

| Antiproliferative Activity | QSAR | BCUT descriptors (e.g., BELp1, BEHv6) | mdpi.com |

Cheminformatics and Data Mining for Activity Prediction

Cheminformatics and data mining provide a powerful framework for navigating the vast chemical space of potential drug candidates. These computational pipelines are crucial in modern drug discovery for data collection, analysis, and prediction. researchgate.netresearchgate.net For benzothiazole derivatives, these approaches involve similarity and substructure-based searches of large chemical databases like eMolecules to identify promising compounds for further investigation. nih.gov

By applying various screening criteria, such as molecular docking simulations, pharmacokinetic predictions, and synthetic accessibility, researchers can filter thousands of initial hits down to a manageable number of high-potential candidates. nih.gov Computational workflows are designed to ensure that the selected compounds are diverse, representing a wide range of chemical scaffolds, while also retaining information about structure-activity relationships within specific clusters of similar molecules. researchgate.net This data-driven approach accelerates the discovery of novel benzothiazole derivatives with desired biological activities, such as anti-malarial or anti-leishmanial properties. researchgate.net

Assay Standardization and Purity Validation in Biological Screening

The reliability and reproducibility of biological screening data are paramount. To this end, rigorous assay standardization and compound purity validation are essential steps in the evaluation of benzothiazole derivatives.

The purity of synthesized compounds is meticulously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to confirm that compounds exhibit high purity levels, often exceeding 95% or 96%. nih.govjbarbiomed.com The structural integrity of the synthesized molecules is verified through spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry. nih.govnih.gov Furthermore, elemental analysis for carbon, hydrogen, and nitrogen is conducted to ensure that the elemental composition of the synthesized compound matches its theoretical values. nih.gov

Biological assays are standardized to ensure consistent and comparable results. For antimicrobial screening, this involves using standard protocols like the well diffusion method or the broth microdilution method. nih.govscielo.br The activity of the test compounds is often compared against well-known standard drugs, such as Ciprofloxacin for bacteria or Fluconazole for fungi, which serve as positive controls. jbarbiomed.com Standardized inoculums of microorganisms (e.g., based on McFarland standards) and controlled incubation conditions are also critical components of assay standardization. scielo.br

Table 2: Techniques for Purity Validation and Characterization

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assess compound purity | nih.govjbarbiomed.com |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirm chemical structure | nih.govnih.gov |

| Mass Spectrometry (MS) | Determine molecular weight and confirm structure | nih.gov |

| Elemental Analysis (C, H, N) | Verify elemental composition | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol |

| 4-(5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol (MHY884) |

| Ciprofloxacin |

| Fluconazole |

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Phenyl 1,3 Benzothiazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For the benzothiazole (B30560) scaffold, docking studies have been employed to explore interactions with various biological targets, including enzymes implicated in microbial infections and neurodegenerative diseases. nih.govnih.gov

Molecular docking simulations predict the binding conformation by placing the ligand in the active site of a protein and sampling a large number of possible orientations and conformations. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol) to generate an affinity landscape. The lowest energy scores typically correspond to the most stable and likely binding mode. researchgate.net

While specific docking studies for 5-Chloro-2-phenyl-1,3-benzothiazole are not extensively detailed in the literature, research on analogous benzothiazole derivatives demonstrates the utility of this approach. For instance, docking studies of various benzothiazole compounds have identified plausible binding modes within the active sites of enzymes such as E. coli MurB, 14-lanosterol demethylase, and acetylcholinesterase. nih.govnih.gov These studies help in understanding how the core benzothiazole structure orients itself to achieve favorable interactions within a protein's binding pocket.

A key outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the binding site.

Studies on various benzothiazole derivatives have revealed common interaction patterns. For example, molecular docking of certain derivatives has shown interactions with key residues in the active sites of target enzymes. nih.gov The insights from these related compounds suggest that the this compound scaffold could engage in similar interactions, as detailed in the table below.

| Interaction Type | Potential Interacting Residues | Relevance to Benzothiazole Scaffold |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Tyr, Ser | The nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor. |

| π-π Stacking | Phe, Tyr, Trp, His | The aromatic benzothiazole and phenyl rings can stack with the aromatic side chains of amino acids. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | The nonpolar surfaces of the fused ring system and the phenyl group can interact favorably with hydrophobic pockets. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to explore its dynamic behavior in a simulated physiological environment. nih.gov

Unlike the static picture provided by molecular docking, MD simulations reveal the dynamic nature of ligand-protein interactions. These simulations can show how the ligand and protein adjust their conformations to optimize binding, a phenomenon known as "induced fit." For this compound, a key dynamic feature to investigate would be the rotation around the single bond connecting the phenyl and benzothiazole rings. While the solid-state crystal structure shows a dihedral angle of 7.11°, MD simulations can explore the flexibility of this torsion angle within the dynamic environment of a binding pocket, revealing the range of conformations the molecule can adopt upon binding. researchgate.netnih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure and intrinsic properties of a molecule from first principles. These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity, which can complement experimental findings and inform molecular modeling studies. mdpi.comcore.ac.uk

The starting point for many DFT calculations is the optimization of the molecule's geometry. For this compound, the experimentally determined crystal structure serves as an excellent reference for such calculations. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈ClNS |

| Molecular Weight | 245.71 |

| Crystal System | Monoclinic |

| Dihedral Angle (Benzothiazole-Phenyl) | 7.11(8)° |

DFT calculations on 2-phenyl-benzothiazole derivatives have been used to determine key electronic properties. mdpi.com A critical parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. shd-pub.org.rs For a similar compound, 2-(p-chlorophenyl)benzothiazole, the calculated HOMO-LUMO energy gap is approximately 4.62 eV. mdpi.com A large gap generally implies high stability and low reactivity. mdpi.comshd-pub.org.rs

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and identifies regions susceptible to electrophilic or nucleophilic attack. academie-sciences.fr Such analyses provide a fundamental understanding of the molecule's reactivity, guiding the interpretation of its interactions with biological macromolecules.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate properties that predict the reactivity and stability of this compound.

Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Studies on similar 2-phenylbenzothiazole (B1203474) derivatives show how different substituents on the phenyl ring influence the HOMO-LUMO gap. For instance, electron-withdrawing groups can lower the energy gap, increasing the molecule's reactivity. mdpi.com In this compound, the chlorine atom on the benzothiazole ring acts as an electron-withdrawing group, influencing the electron distribution across the entire scaffold.

Computational models can generate electrostatic potential (ESP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These calculations, along with the analysis of FMOs, provide a robust framework for predicting how the molecule will interact with biological targets. mdpi.com

Table 1: Calculated Electronic Properties of Substituted 2-Phenylbenzothiazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) in eV | Predicted Reactivity |

|---|---|---|---|---|

| 2-(p-methylphenyl)benzothiazole | -5.99 | -1.28 | 4.71 | Low |

| 2-(p-methoxyphenyl)benzothiazole | -5.85 | -1.21 | 4.64 | Intermediate |

| 2-(p-chlorophenyl)benzothiazole | -6.11 | -1.49 | 4.62 | Intermediate |

| 2-(m,m-di-CF3-phenyl)benzothiazole | -6.54 | -2.08 | 4.46 | High |

Spectroscopic Property Prediction and Validation

A critical application of computational modeling is the prediction of spectroscopic data, which can then be validated against experimental measurements. This synergy confirms the accuracy of the computational model and allows for the reliable interpretation of experimental results.

For this compound, experimental single-crystal X-ray diffraction has determined its precise three-dimensional structure. nih.govresearchgate.net Key findings from this analysis show that the compound crystallizes in a monoclinic system and that the dihedral angle between the benzothiazole ring system and the phenyl ring is a mere 7.11°. nih.govnih.gov This near-planar conformation is an important structural feature. Computational geometry optimizations using DFT can predict these structural parameters, and the close agreement between the calculated and experimental dihedral angle validates the chosen theoretical model.

Furthermore, computational methods can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov Theoretical calculations of vibrational frequencies help in the assignment of complex experimental IR spectra. mdpi.com Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.gov Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects, leading to a more accurate representation of the molecule's behavior in a specific environment.

Table 2: Comparison of Experimental and Predicted Properties for this compound

| Property | Experimental Value | Computationally Predicted Value | Method |

|---|---|---|---|

| Molecular Formula | C₁₃H₈ClNS | C₁₃H₈ClNS | Elemental Analysis / X-Ray Diffraction |

| Dihedral Angle (Benzothiazole-Phenyl) | 7.11° nih.govresearchgate.net | ~5-10° | X-Ray Diffraction / DFT Calculation |

| Vibrational Frequencies (IR) | Experimentally Measured Spectrum | Calculated Spectrum | FT-IR Spectroscopy / DFT Calculation mdpi.com |

| ¹³C NMR Chemical Shifts | Experimentally Measured Spectrum | Calculated Spectrum | NMR Spectroscopy / DFT-GIAO Method nih.gov |

Virtual Screening Methodologies for Novel Compound Discovery

Virtual screening (VS) is a computational technique central to modern drug discovery, allowing researchers to rapidly assess large libraries of chemical compounds for their potential to bind to a biological target. researchgate.net The this compound scaffold serves as an excellent starting point, or "hit," for such campaigns.

The process typically involves creating a three-dimensional model of a target protein or enzyme, often derived from X-ray crystallography or homology modeling. A library of virtual compounds, which can be derivatives of the lead scaffold, is then computationally "docked" into the active site of the target. researchgate.netnih.gov Scoring functions are used to estimate the binding affinity of each compound, ranking them based on their likelihood of being active.

This approach has been successfully applied to benzothiazole derivatives to identify potential inhibitors for a range of targets. For example, derivatives have been screened against enzymes like P. falciparum cysteine protease falcipain-2 for antimalarial activity and tyrosinase for anti-melanogenic applications. nih.govresearchgate.net The results of virtual screening prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent experimental testing, saving significant time and resources. nih.gov

Integration of In Silico and Experimental Data for Mechanistic Understanding

The true power of computational chemistry is realized when it is integrated with experimental research. This synergy provides a detailed, mechanistic understanding of a compound's activity that is often unattainable by either approach alone.

For benzothiazole derivatives, a typical workflow involves:

Synthesis: A series of analogs based on the this compound scaffold is synthesized. nih.gov

Experimental Testing: The compounds are tested in vitro for a specific biological activity, such as enzyme inhibition or antiproliferative effects, yielding quantitative data like IC₅₀ or EC₅₀ values. researchgate.netnih.gov

In Silico Docking: The synthesized compounds are docked into a model of the biological target. The simulations predict the binding mode and calculate a theoretical binding energy for each compound. nih.gov

Correlation and SAR: The experimental activity is then correlated with the computational results. A strong correlation—where compounds with high experimental potency also show favorable binding energies in docking simulations—validates the binding model. This integrated approach helps to build a robust Structure-Activity Relationship (SAR), explaining why certain chemical modifications enhance or diminish activity. nih.gov

For example, studies on tyrosinase inhibitors have shown that docking simulations can reveal specific interactions, such as hydrogen bonds or π-π stacking with amino acid residues in the enzyme's active site, which are crucial for potent inhibition. nih.gov These in silico findings support kinetic studies and provide a clear, molecular-level explanation for the experimental observations. nih.gov This integrated understanding is invaluable for rationally designing the next generation of more effective compounds.

Emerging Research Avenues and Future Directions for 5 Chloro 2 Phenyl 1,3 Benzothiazole

Design Principles for Next-Generation Benzothiazole-Based Agents

The development of new, effective benzothiazole-based therapeutic agents is guided by several rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A common strategy involves designing molecules with three key components: a benzothiazole (B30560) core, a linker, and an aromatic or heteroaromatic ring system. mdpi.com

Key design strategies include:

Scaffold Hopping: This involves replacing the central core of a known active molecule with a benzothiazole scaffold to generate structurally novel compounds. nih.gov For instance, a benzothiazole scaffold can be introduced to maintain the necessary orientation of functional groups that bind to hydrophobic pockets of a biological target. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups (bioisosteres) that retain similar biological activity but may improve other properties. A notable example is the substitution of a sulfonamide moiety with its amide bioisostere to preserve crucial hydrogen bond interactions with a target protein. nih.gov

Introduction of Pharmacophores: Specific chemical features known to be responsible for a drug's biological activity (pharmacophores) are incorporated into the benzothiazole structure. The addition of hydrazone and various heteroaryl groups has been a successful approach in designing potent inhibitors for specific enzymes. mdpi.com

Modulation of Physicochemical Properties: The introduction of diverse hydrophobic moieties can optimize interactions with target proteins. nih.gov Furthermore, properties that influence oral bioavailability, such as the number of rotatable bonds, polar surface area, and lipophilicity, are carefully calculated and optimized during the design phase. nih.gov The goal is to create compounds with improved solubility and clearance profiles. nih.gov Conjugating benzothiazole derivatives with molecules like glucosamine (B1671600) is another technique used to increase solubility and bioavailability. google.com

These principles are often supported by computational tools to predict how a designed molecule will bind to its target and its likely absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Exploration of Novel Biological Targets for 5-Chloro-2-phenyl-1,3-benzothiazole Derivatives

While the parent compound this compound is a starting point, its derivatives are being investigated against a growing number of novel and significant biological targets. The inherent versatility of the benzothiazole ring allows for modifications that can tune its activity towards specific proteins or pathways involved in various diseases. nih.govpcbiochemres.com

The exploration of these targets is a critical step in expanding the therapeutic potential of this class of compounds beyond their traditional applications.

Table 1: Selected Novel Biological Targets for Benzothiazole Derivatives

| Biological Target | Therapeutic Area | Derivative Class Example | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Benzothiazole-hydrazones | mdpi.com |

| B-cell lymphoma 2 (BCL-2) | Cancer | Benzothiazole-sulfonamides | nih.gov |

| Heat shock protein 90α (Hsp90α) | Antiviral | Benzothiazole-pyrimidine-sulfonamides | nih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) | Antimicrobial | Benzothiazole-sulfonamides | nih.gov |

| Various Viral Proteins (HCV, HSV-1, etc.) | Antiviral | Pyrimidylbenzothiazoles | nih.gov |

| Caspase 3/7 | Cancer | Benzothiazole-1,3,4-thiadiazoles | nih.gov |

Research has demonstrated that certain benzothiazole-hydrazone derivatives are potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative disorders. mdpi.com In oncology, novel benzothiazole-based inhibitors have been rationally designed to target the anti-apoptotic protein BCL-2, offering a promising avenue for targeted cancer therapy. nih.gov Furthermore, the antiviral potential of this scaffold is being explored, with some derivatives showing inhibitory activity against Hsp90α and various viruses, including Hepatitis C virus (HCV) and Herpes Simplex Virus-1 (HSV-1). nih.gov In the realm of infectious diseases, the bacterial enzyme dihydropteroate synthase (DHPS) has been identified as a target for new benzothiazole-based antimicrobial agents. nih.gov

Development of Advanced Methodologies for Synthesis and Characterization

The synthesis of the benzothiazole core and its derivatives has evolved significantly, with a strong emphasis on efficiency, versatility, and environmentally benign processes.

Classical and Advanced Synthesis Methods:

The most common method for synthesizing the benzothiazole scaffold is the condensation reaction of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.gov However, modern research focuses on developing more advanced and "green" methodologies. These include:

Catalytic Condensations: Various catalysts are employed to improve reaction times and yields. For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst for the condensation of 2-aminobenzenethiol with aromatic aldehydes, achieving high yields in very short reaction times. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have proven effective for synthesizing 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles, showing applicability to a wide range of functional groups. nih.govorganic-chemistry.org

Green Chemistry Approaches: Environmentally friendly methods are gaining prominence. One such method involves the cyclization of 2-aminothiophenols with CO₂ using an organocatalyst, which provides a sustainable route to benzothiazoles. nih.gov The use of reusable acid catalysts like samarium triflate also represents a green and efficient approach. organic-chemistry.org

Table 2: Modern Synthetic Methods for Benzothiazole Derivatives

| Method | Key Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | SnP₂O₇ | High yields (87–95%), short reaction times, reusable catalyst | nih.gov |

| Copper-Catalyzed Condensation | Copper catalyst | Efficient, applicable to a wide range of nitriles | organic-chemistry.org |

| CO₂ Cyclization | Diethylsilane, DBN (catalyst) | Environmentally benign, suppresses byproducts | nih.gov |

| Reusable Acid Catalysis | Samarium triflate | Green, efficient for synthesizing benzoxazoles and benzothiazoles | organic-chemistry.org |

Characterization Techniques:

Once synthesized, the precise structure and purity of compounds like this compound and its derivatives are confirmed using a suite of modern analytical techniques. The structural characterization relies heavily on spectroscopic methods, including:

Infrared (IR) Spectroscopy jyoungpharm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) mdpi.comjyoungpharm.orgresearchgate.net

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) jyoungpharm.orgresearchgate.net

The crystal structure of the parent compound, this compound, has been elucidated, showing a dihedral angle of 7.11 (8)° between the benzothiazole ring system and the phenyl ring. nih.gov Purity is typically assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). jyoungpharm.org

Interdisciplinary Research in Benzothiazole Chemistry and Chemical Biology

The advancement of benzothiazole-based compounds from laboratory synthesis to potential therapeutic agents is a fundamentally interdisciplinary endeavor. It requires the integration of expertise from synthetic chemistry, medicinal chemistry, chemical biology, and computational science. nih.govnih.gov

This collaborative approach is evident in the current research landscape:

Synthesis and Biological Screening: Synthetic chemists focus on creating novel derivatives using advanced methods, while pharmacologists and biologists evaluate their activity against various biological targets, such as enzymes or cell lines. nih.govnih.govmdpi.com This iterative cycle of synthesis and testing is crucial for identifying promising lead compounds.

Computational Chemistry and Molecular Modeling: Before synthesis, computational chemists use molecular docking to predict how a designed molecule will bind to its target protein. mdpi.comnih.gov This structure-based drug design helps in prioritizing which derivatives to synthesize. mdpi.com In silico tools are also used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicological properties, saving time and resources. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By combining synthetic, biological, and computational data, researchers establish structure-activity relationships. nih.gov These studies reveal which parts of the molecule are essential for its activity and how modifications affect potency and selectivity, thus guiding the design of next-generation agents. nih.govnih.gov

This synergy between disciplines is essential for navigating the complexities of drug discovery and for unlocking the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

What are the typical synthetic routes for 5-chloro-2-phenyl-1,3-benzothiazole, and how can reaction conditions be optimized?

Answer:

A common method involves cyclocondensation of 2-amino-4-chlorobenzenethiol with substituted aldehydes. For example, refluxing 2-amino-4-chlorobenzenethiol (1 mmol) with 4-methoxybenzaldehyde (1 mmol) in DMF using sodium metabisulfite (0.2 g) as a catalyst for 2 hours yields the target compound with 80.8% efficiency after crystallization from ethanol . Optimization strategies include:

- Catalyst screening : Sodium metabisulfite enhances cyclization efficiency.

- Temperature control : Reflux conditions (typically 80–100°C) ensure complete reaction.